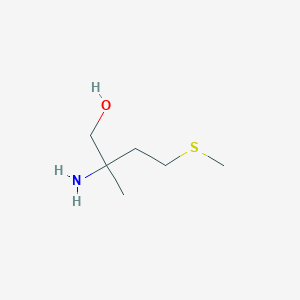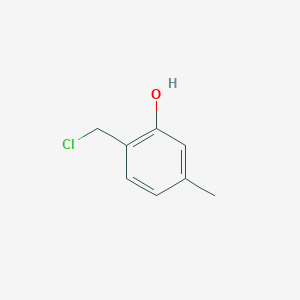
(1-(3,5-Dimethylbenzyl)cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(3,5-Dimethylbenzyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C13H19N It is a derivative of cyclopropylmethanamine, where the cyclopropyl group is substituted with a 3,5-dimethylbenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3,5-Dimethylbenzyl)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an appropriate alkene with a carbene precursor.
Attachment of the 3,5-Dimethylbenzyl Group: The 3,5-dimethylbenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the cyclopropylmethanamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, alkyl halides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (1-(3,5-Dimethylbenzyl)cyclopropyl)methanamine can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological systems and pathways.
Medicine:
Pharmaceutical Research:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1-(3,5-Dimethylbenzyl)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can provide rigidity to the molecule, influencing its binding affinity and specificity. The 3,5-dimethylbenzyl group can interact with hydrophobic pockets in the target, enhancing the compound’s overall activity.
Comparación Con Compuestos Similares
Cyclopropylmethanamine: A simpler analog without the 3,5-dimethylbenzyl group.
Benzylamine: Lacks the cyclopropyl group but contains the benzyl moiety.
Uniqueness:
Structural Features: The combination of the cyclopropyl and 3,5-dimethylbenzyl groups provides unique structural features that can influence the compound’s reactivity and interactions.
Propiedades
Fórmula molecular |
C13H19N |
|---|---|
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
[1-[(3,5-dimethylphenyl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C13H19N/c1-10-5-11(2)7-12(6-10)8-13(9-14)3-4-13/h5-7H,3-4,8-9,14H2,1-2H3 |
Clave InChI |
VXGPJRITFFGIOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)CC2(CC2)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















